4-Bromo-5-iodobenzene-1,2-diamine
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Overview
Description
4-Bromo-5-iodobenzene-1,2-diamine is a chemical compound with the CAS Number: 2149591-36-4 . It has a molecular weight of 312.94 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-5-iodobenzene-1,2-diamine . The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . The physical form of the compound is a solid-powder .Scientific Research Applications
Synthesis and Organic Transformations
4-Bromo-5-iodobenzene-1,2-diamine is a significant precursor in various organic transformations. It is particularly valuable in reactions involving the formation of benzynes. Efficient methods have been developed for synthesizing 1,2-Dibromobenzenes, which are crucial intermediates in these transformations, demonstrating the compound's utility in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Domino Processes in Chemical Synthesis
4-Bromo-5-iodobenzene-1,2-diamine plays a role in domino processes, such as CuI-catalyzed coupling with beta-keto esters. This process leads to the production of 2,3-disubstituted benzofurans, showcasing the compound's potential in facilitating complex chemical reactions (Lu, Wang, Zhang, & Ma, 2007).
Development of Economical Synthesis Methods
Research has focused on developing economical methods for synthesizing derivatives of 4-Bromo-5-iodobenzene-1,2-diamine. These methods aim at achieving high yields and purity, highlighting the ongoing efforts to make the production of such compounds more efficient and cost-effective (He-ping, 2005).
Application in Cleavage and Formation of Chemical Bonds
The compound is used in the cleavage of epoxides into halohydrins, where it acts as a catalyst. This process is significant for producing vicinal iodo and bromo alcohols, demonstrating the compound's catalytic properties in organic chemistry (Niknam & Nasehi, 2002).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of derivatives of 4-Bromo-5-iodobenzene-1,2-diamine have been conducted. These studies focus on understanding the molecular and crystal structures of such compounds, which is crucial for their application in various chemical processes (Schmidbaur, Minge, & Nogai, 2004).
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-iodobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAZYDBXOOOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-iodobenzene-1,2-diamine |
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